molecular formula C27H26N4O5S B2637534 3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 689771-23-1

3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2637534
CAS No.: 689771-23-1
M. Wt: 518.59
InChI Key: LLFXVEVBPZOMDK-UHFFFAOYSA-N
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Description

The target compound is a dihydroquinazolin-4-one derivative featuring a quinazolinone core substituted at positions 2, 3, and 4. Key substituents include:

  • 6-(Morpholin-4-yl): A morpholine ring, enhancing solubility and serving as a hydrogen-bond acceptor.
  • 2-{[(3-Nitrophenyl)methyl]sulfanyl}: A 3-nitrobenzylthioether group, introducing electron-withdrawing effects and possible redox activity.

Quinazolinones are pharmacologically significant, with applications in anticancer, antimicrobial, and kinase inhibition studies. Structural elucidation of such derivatives often employs crystallographic tools like SHELX and WinGX .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5S/c1-35-23-8-5-19(6-9-23)17-30-26(32)24-16-21(29-11-13-36-14-12-29)7-10-25(24)28-27(30)37-18-20-3-2-4-22(15-20)31(33)34/h2-10,15-16H,11-14,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFXVEVBPZOMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a morpholine moiety.

    Attachment of Methoxyphenyl and Nitrophenyl Groups: The methoxyphenyl and nitrophenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: Palladium catalysts, boronic acids, halides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with different oxidation states, while reduction reactions may produce amino-substituted derivatives.

Scientific Research Applications

3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Substituent Analysis and Physical Properties

The table below compares the target compound with structurally similar quinazolinone derivatives from the provided evidence:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Method
Target Compound 3-(4-Methoxybenzyl), 6-morpholinyl, 2-(3-nitrobenzylthio) C₂₇H₃₀N₅O₅S 536 N/A Likely Suzuki coupling
4l () 4-Methoxyphenyl, tetrahydroquinazolinone derivatives Not provided Not provided 228–230 Pd-catalyzed cross-coupling
763136-92-1 () 3-(4-Methoxyphenyl), 2-(3-methylbenzylthio) Not provided Not provided N/A Not specified
N-(3-Chloro-4-Fluorophenyl)... () 7-Methoxy, 6-morpholinylpropoxy, 3-chloro-4-fluorophenyl C₂₂H₂₄ClFN₄O₃ 446.9 N/A Not specified

Key Observations :

  • Morpholinyl Groups : Both the target compound and ’s derivative incorporate morpholine, which improves aqueous solubility and bioavailability .
  • Sulfanyl Substituents: The target’s 3-nitrobenzylthio group contrasts with 3-methylbenzylthio in 763136-92-1.
  • Melting Points : The high melting point of compound 4l (228–230°C) suggests strong crystal packing, possibly due to hydrogen bonding from morpholinyl or methoxy groups. The target’s nitro group could disrupt symmetry, lowering its melting point relative to 4l .

Hypothetical Bioactivity and Structure-Activity Relationships (SAR)

While specific bioactivity data for the target compound is unavailable, insights can be inferred from structural analogs:

  • Nitro Groups : May act as prodrug motifs (reducible to amines) or enhance binding via electrostatic interactions. However, nitro groups can also confer toxicity risks.
  • Sulfanyl Groups : Capable of disulfide bond formation or cysteine targeting, influencing enzyme inhibition .

Computational and Modeling Considerations

Lumping strategies () group compounds with similar substituents for predictive modeling. The target’s nitro and morpholinyl groups may classify it alongside electron-deficient quinazolinones in QSAR studies .

Biological Activity

The compound 3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Quinazolinone Core : A bicyclic structure known for its pharmacological properties.
  • Methoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.
  • Morpholine Ring : Often associated with diverse biological activities due to its ability to interact with various biological targets.
  • Nitrophenyl and Sulfanyl Substituents : These groups may contribute to the compound's reactivity and interaction with biological molecules.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of quinazolinones could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

StudyFindings
Umesha et al. (2009)Reported that quinazolinone derivatives showed IC50 values in the micromolar range against various cancer cell lines.
Chahal et al. (2023)Identified novel quinazolinone derivatives with enhanced anticancer activity compared to existing treatments.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. The presence of the methoxy and nitro groups has been linked to increased antibacterial activity against both Gram-positive and Gram-negative bacteria.

StudyFindings
PMC7115492 (2014)Discussed the antimicrobial activity of quinazolinones, noting significant inhibition against Staphylococcus aureus and Escherichia coli.
Aalto University Study (2023)Found that certain structural modifications in quinazolinones led to improved antimicrobial efficacy.

Anti-inflammatory Activity

Research indicates that quinazolinone derivatives can also exhibit anti-inflammatory properties. The morpholine group is particularly noted for its role in modulating inflammatory pathways.

StudyFindings
ACS Omega (2023)Demonstrated that specific quinazolinone derivatives reduced pro-inflammatory cytokine production in vitro.
PMC7115492 (2014)Highlighted the anti-inflammatory effects of quinazolinones in animal models of inflammation.

Case Studies

  • Case Study on Anticancer Efficacy : A clinical trial involving a related quinazolinone compound showed promising results in patients with advanced solid tumors, leading to further investigation into its mechanisms of action.
  • Case Study on Antimicrobial Resistance : Research indicated that modifications to the structure of quinazolinones could overcome resistance mechanisms in bacteria, suggesting a potential pathway for developing new antibiotics.

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